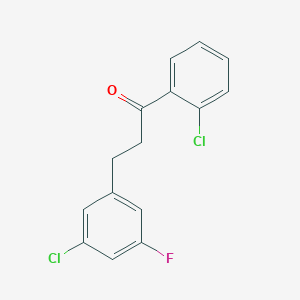

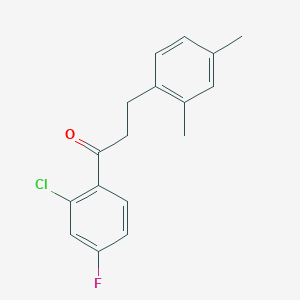

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate, also known as EEPO, is an organic compound belonging to the class of esters. It is a colorless, water-soluble liquid with a characteristic odor. EEPO is a widely used compound in the synthesis of various chemical compounds and drugs. It is also used in the production of flavors and fragrances, as well as in the manufacture of various industrial products. EEPO is a versatile compound with numerous applications in the scientific and industrial fields.

Applications De Recherche Scientifique

Crystal and Molecular Structure Studies

Research on related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, highlights the importance of understanding crystal and molecular structures for developing pharmaceuticals and materials with desired properties. These studies are crucial for the synthesis of complex molecules, offering insights into the stability and reactivity of potential intermediates in synthetic routes (Kaur et al., 2012).

Synthesis of Key Intermediates

The synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone from ethyl 2-acetoxy-3-oxoheptanoate shows the potential of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate and related compounds in forming key intermediates for pharmaceuticals, such as pestalotin (Takeda et al., 1977). This demonstrates the compound's relevance in synthesizing biologically active molecules.

Bakers' Yeast Reduction

The study on the reduction of alkyl 6-chloro-3-oxohexanoates using bakers' yeast, which leads to the synthesis of (R)-(+)-α-lipoic acid, underscores the potential of using Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate in stereoselective syntheses. This approach is promising for obtaining enantiomerically pure substances, important in drug synthesis and development (Gopalan & Jacobs, 1990).

Stereoselective Hydrogenation

Research into the stereoselective hydrogenation of the statin precursor ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate illustrates the importance of stereochemistry in the synthesis of pharmaceutical compounds. This process highlights the potential applications of related esters in producing statins, a class of drugs used to lower cholesterol levels (Tararov et al., 2006).

Novel Synthesis Approaches

The novel synthesis of cyclopent-1-enecarboxylates using an intramolecular Horner-Wadsworth-Emmons reaction presents a method that could potentially be applied to Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate for generating cyclopentane derivatives. This method indicates the versatility of similar esters in synthesizing cyclic compounds with potential applications in medicinal chemistry (Krawczyk & Albrecht, 2008).

Propriétés

IUPAC Name |

ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQGZAIXPYDLPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645777 |

Source

|

| Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898757-42-1 |

Source

|

| Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

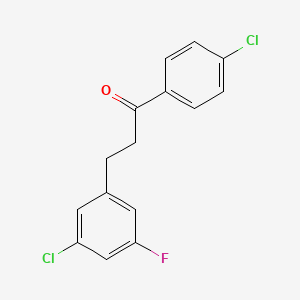

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)